六氟磷酸 1-丁基-2,3-二甲基咪唑鎓

描述

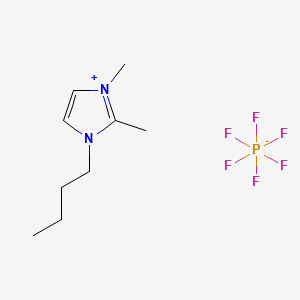

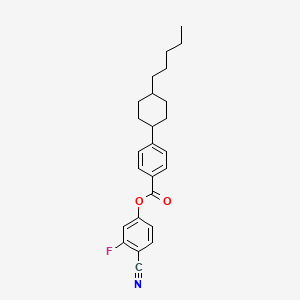

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate (BDMIMPF6) is an ionic liquid composed of 1-butyl-2,3-dimethylimidazolium cation (BDMIM) and hexafluorophosphate anion (PF6-). BDMIMPF6 has a wide range of applications in the fields of chemical synthesis, catalysis, and biochemistry. Its unique properties such as low volatility, non-flammability, and high thermal and chemical stability make it an attractive alternative to traditional solvents.

科学研究应用

分解和绿色化学考量

六氟磷酸 1-丁基-3-甲基咪唑鎓 (BMIMPF6) 因其分解产物和对绿色化学的影响而成为研究课题。Swatloski、Holbrey 和 Rogers(2003 年)强调了谨慎处理 BMIMPF6 等离子液体的必要性,因为它们具有潜在的危险特性、未知的毒性和稳定性问题,尤其是在寻找绿色溶剂方面 (Swatloski, Holbrey, & Rogers, 2003).

熔点和液相动力学

张和马金(2012 年)使用分子动力学模拟进行了一项研究,以了解包括 BMIMPF6 在内的各种基于烷基咪唑鎓的离子液体的熔点和液相动力学。他们发现 C2 位置的甲基取代导致熔点和液相粘度均增加,这与先前的假设相反 (Zhang & Maginn, 2012).

氢键和离子相互作用

Chang 等人(2006 年)使用高压红外光谱和理论计算探索了 BMIMPF6 的氢键结构。他们观察到 PF6- 与烷基侧链和咪唑鎓环上的氢原子之间存在氢键般的 C-H...F 相互作用,表明这种离子液体具有独特的氢键特性 (Chang et al., 2006).

物理化学性质

Bhat、Dutta 和 Rather(2013 年)报告了 BMIMPF6 和其他相关室温离子液体 (RTIL) 的物理化学方面(结构、热力学和传输)。他们的研究表明,这些 RTIL 中的成分具有高度结构化和有序的排列,这会受到温度变化和助溶剂添加的影响 (Bhat, Dutta, & Rather, 2013).

水性介质中的聚集行为

Pal 和 Pillania(2014 年)研究了类似于 BMIMPF6 的三取代离子液体对水性介质中十二烷基硫酸钠临界胶束浓度的影响。他们的研究有助于理解这些系统中的分子间相互作用和聚集行为 (Pal & Pillania, 2014).

在聚合过程中的应用

Carmichael、Haddleton、Bon 和 Seddon(2000 年)发现 BMIMPF6 作为室温离子液体,可用作甲基丙烯酸甲酯的铜 (I) 介导活性自由基聚合的溶剂。该应用提高了反应速率,并产生了多分散性窄的聚合物,易于从催化剂中分离 (Carmichael, Haddleton, Bon, & Seddon, 2000).

光谱电化学表征

Damlin、Kvarnström 和 Ivaska(2006 年)使用包括 BMIMPF6 在内的室温离子液体作为溶液浇铸富勒烯薄膜原位研究的电解质。他们的研究提供了对离子液体中这些薄膜的可逆氧化还原过程的见解 (Damlin, Kvarnström, & Ivaska, 2006).

安全和危害

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302 + P352) .

作用机制

Target of Action

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate, also known as 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium hexafluorophosphate(V), is an ionic liquid . Its primary targets are endosulfan in water and adenosine-5′-triphosphate (ATP) in injection samples .

Mode of Action

This compound acts as a green solvent in the separation of endosulfan from water . It also serves as a binder in the preparation of carbon paste electrode, which is applicable in the detection of ATP in injection samples .

Biochemical Pathways

It’s known that the compound plays a role in thedetection of ATP , a crucial molecule in energy transfer within cells .

Pharmacokinetics

As an ionic liquid, it is known to have goodthermal stability and low volatility , which may influence its bioavailability .

Result of Action

The compound’s action results in the separation of endosulfan from water and the detection of ATP in injection samples . These actions make it useful in environmental remediation and biochemical analysis, respectively.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. As an ionic liquid, it is known to be stable under strongly basic conditions . It should be stored underinert gas and away from moisture due to its hygroscopic nature .

生化分析

Biochemical Properties

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate plays a crucial role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that might otherwise be challenging to achieve. For instance, this compound has been used in the preparation of carbon paste electrodes for the detection of adenosine-5′-triphosphate in injection samples . The nature of these interactions often involves the stabilization of transition states and the enhancement of reaction rates, making 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate an essential component in biochemical assays.

Cellular Effects

The effects of 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin and eye irritation, indicating its potential impact on cellular membranes and signaling pathways . Additionally, its role as a solvent in biochemical reactions suggests that it can alter the local environment of cells, thereby influencing metabolic activities and gene expression patterns.

Molecular Mechanism

At the molecular level, 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate exerts its effects through various mechanisms. It can bind to biomolecules, either stabilizing or destabilizing them, depending on the context. This compound has been shown to participate in enzyme inhibition or activation, thereby modulating biochemical pathways . Changes in gene expression induced by this compound are often a result of its interaction with transcription factors and other regulatory proteins, highlighting its multifaceted role in cellular biochemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate can change over time. This compound is known for its stability, but it can degrade under certain conditions, leading to alterations in its biochemical activity . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings where it is used as a solvent or catalyst. These temporal changes are crucial for understanding the full scope of its biochemical applications.

Dosage Effects in Animal Models

The effects of 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate vary with different dosages in animal models. At lower doses, it may facilitate biochemical reactions without causing significant adverse effects. At higher doses, it can exhibit toxic properties, such as causing respiratory irritation and skin damage . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in biochemical research and applications.

Metabolic Pathways

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. Its role as a solvent and catalyst allows it to influence the rates of metabolic reactions, thereby affecting the overall metabolic profile of cells . This compound’s interactions with specific enzymes can lead to changes in the production and utilization of key metabolites, highlighting its importance in metabolic studies.

Transport and Distribution

Within cells and tissues, 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation within specific cellular compartments . The compound’s ability to dissolve a wide range of substances also affects its distribution, as it can facilitate the transport of other molecules across cellular membranes.

Subcellular Localization

The subcellular localization of 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions . Understanding the factors that govern its subcellular distribution is essential for optimizing its use in biochemical research.

属性

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.F6P/c1-4-5-6-11-8-7-10(3)9(11)2;1-7(2,3,4,5)6/h7-8H,4-6H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFPQAXAGSAKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

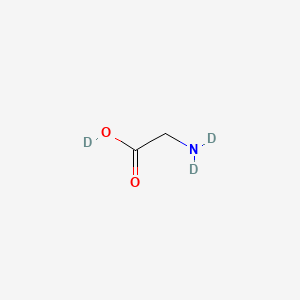

CCCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047907 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227617-70-1 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B1339720.png)

![(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1339741.png)